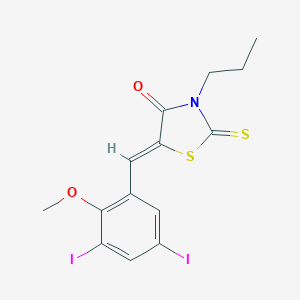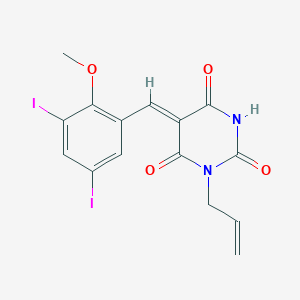![molecular formula C21H15Cl2F3N2O3S B301716 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B301716.png)
2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as DASA-58, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a small molecule inhibitor that targets the calcium-dependent protein kinase 1 (CDPK1) in plants and parasites.
Scientific Research Applications
DASA-58 has been extensively studied for its potential therapeutic applications in plants and parasites. In plants, 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide plays a crucial role in regulating various physiological processes, including growth, development, and stress responses. DASA-58 has been shown to inhibit 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide activity in plants, leading to improved stress tolerance and growth. In parasites, 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide is essential for survival and virulence, making it a promising target for drug development. DASA-58 has been shown to inhibit 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide activity in parasites, leading to parasite death and reduced infectivity.
Mechanism of Action
DASA-58 binds to the ATP-binding site of 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, preventing the enzyme from phosphorylating its substrates. This inhibition leads to the disruption of various physiological processes in plants and parasites, ultimately resulting in improved stress tolerance and growth in plants and parasite death in parasites.
Biochemical and Physiological Effects:
DASA-58 has been shown to improve stress tolerance and growth in plants by inhibiting 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide activity. In parasites, DASA-58 leads to parasite death and reduced infectivity. DASA-58 has also been shown to have anti-inflammatory effects in human cells by inhibiting the activity of the pro-inflammatory enzyme, phospholipase A2.
Advantages and Limitations for Lab Experiments
DASA-58 has several advantages for lab experiments, including its specificity for 2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide, its small size, and its ability to penetrate cell membranes. However, DASA-58 has limitations, including its potential toxicity and the need for further optimization to improve its potency and selectivity.
Future Directions
There are several future directions for DASA-58 research, including the development of more potent and selective inhibitors, the identification of additional targets for DASA-58, and the exploration of its potential therapeutic applications in human diseases. Additionally, further studies are needed to evaluate the safety and toxicity of DASA-58 in vivo.
Synthesis Methods
The synthesis of DASA-58 involves a multi-step process that begins with the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-aminophenylamine to form 2-(2,4-dichlorophenylsulfonyl)aniline. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to form the final product, DASA-58. The synthesis of DASA-58 has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
properties
Product Name |
2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C21H15Cl2F3N2O3S |
Molecular Weight |
503.3 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15Cl2F3N2O3S/c22-15-9-10-19(18(23)12-15)28(32(30,31)17-7-2-1-3-8-17)13-20(29)27-16-6-4-5-14(11-16)21(24,25)26/h1-12H,13H2,(H,27,29) |
InChI Key |
QKMGJWJTNBMPPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)


![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
![N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301652.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)
![N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301655.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B301656.png)